Cas no 35405-94-8 (ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate)

Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused furopyrrole core with an ester functional group. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing complex heterocyclic frameworks. Its reactivity allows for further derivatization, enabling applications in pharmaceutical and agrochemical research. The ethyl ester moiety enhances solubility in organic solvents, facilitating purification and handling. The compound's rigid fused-ring system may contribute to stability in various synthetic conditions. Its unique scaffold is of interest in medicinal chemistry for the development of biologically active molecules. Proper storage under inert conditions is recommended to maintain stability.
ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate structure
35405-94-8 structure
Product Name:ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate
CAS No:35405-94-8
MF:C9H9NO3
MW:179.172662496567
CID:293435
PubChem ID:12733395
Update Time:2025-05-28

ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4H-Furo[3,2-b]pyrrole-5-carboxylicacid, ethyl ester
    • ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate
    • Ethyl furo[3,2-b]pyrrole-5-carboxylate
    • 4h-furo[3,2-b]pyrrole-5-carboxylic acid ethyl ester
    • ethyl 4H-furo[3,2-b] pyrrole-5-carboxylate
    • AKOS000799900
    • BB 0254659
    • NNABKJKQNGGLKM-UHFFFAOYSA-N
    • SCHEMBL1171015
    • DTXSID70508422
    • F87934
    • F2158-1434
    • InChI=1/C9H9NO3/c1-2-12-9(11)7-5-8-6(10-7)3-4-13-8/h3-5,10H,2H2,1H3
    • EN300-110113
    • NNABKJKQNGGLKM-UHFFFAOYSA-
    • CS-0298962
    • 4H-furo[2,3-d]pyrrole-5-carboxylic acid ethyl ester
    • 35405-94-8
    • AMY1917
    • NNABKJKQNGGLKM-UHFFFAOYSA
    • MDL: MFCD06761680
    • Inchi: 1S/C9H9NO3/c1-2-12-9(11)7-5-8-6(10-7)3-4-13-8/h3-5,10H,2H2,1H3
    • InChI Key: NNABKJKQNGGLKM-UHFFFAOYSA-N
    • SMILES: O1C=CC2=C1C=C(C(=O)OCC)N2

Computed Properties

  • Exact Mass: 179.05827
  • Monoisotopic Mass: 179.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 55.2Ų

Experimental Properties

  • Density: 1.288
  • Boiling Point: 298.307 °C at 760 mmHg
  • Flash Point: 134.212 °C
  • PSA: 55.23

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ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate Related Literature

Additional information on ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate

Comprehensive Overview of Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate (CAS No. 35405-94-8)

Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate (CAS No. 35405-94-8) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its fused furopyrrole ring system, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structure combines a furan and pyrrole moiety, making it a valuable scaffold for drug discovery and functional material design. Researchers are increasingly exploring its potential in medicinal chemistry, particularly for targeting enzyme inhibitors and receptor modulators.

The growing interest in ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate aligns with the broader trend toward sustainable synthesis and green chemistry. As industries seek eco-friendly alternatives, this compound’s efficient synthetic routes and derivatization potential make it a candidate for scalable applications. Recent studies highlight its role in developing antioxidant and anti-inflammatory agents, addressing health concerns like oxidative stress and chronic inflammation—topics frequently searched in biomedical research databases.

From a structural perspective, the ethyl ester group at the 5-position enhances the compound’s solubility and reactivity, facilitating further functionalization. This feature is critical for structure-activity relationship (SAR) studies, a hot topic in drug design forums. Computational chemists also leverage its molecular docking properties to predict interactions with biological targets, a method often queried in AI-driven drug discovery platforms.

In material science, CAS No. 35405-94-8 is investigated for its photophysical properties, such as fluorescence and charge transport, which are relevant to organic electronics and OLED technologies. These applications resonate with searches for next-generation optoelectronic materials, reflecting its cross-disciplinary relevance.

Quality control and analytical methods for ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate are another focal point. Techniques like HPLC, NMR, and mass spectrometry ensure purity, a concern frequently raised in chemical procurement discussions. Suppliers and researchers prioritize batch consistency, linking to SEO terms like high-purity intermediates and custom synthesis.

In summary, ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate (CAS No. 35405-94-8) bridges multiple scientific domains, from pharmaceuticals to advanced materials. Its adaptability to modern research trends—such as computational chemistry, green synthesis, and precision medicine—ensures its continued relevance in both academic and industrial settings.

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